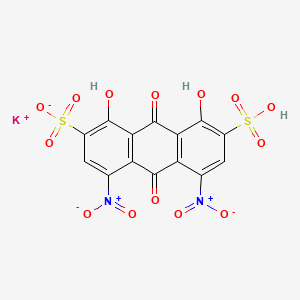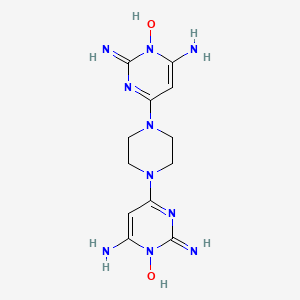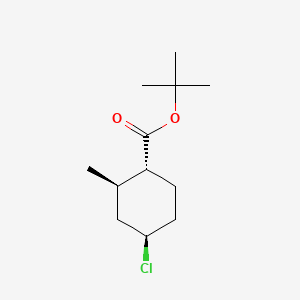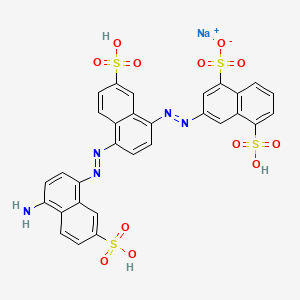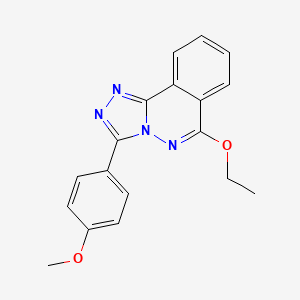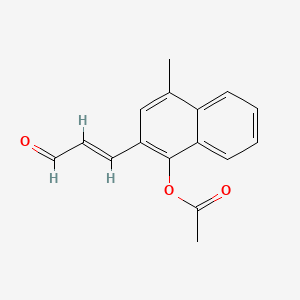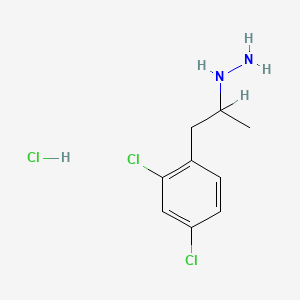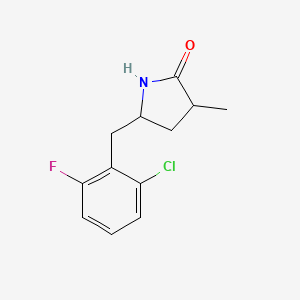
Ethanimidothioic acid, N,N'-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester is a complex organic compound with a unique structure that includes multiple functional groups
Vorbereitungsmethoden
The synthesis of Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the ethanimidothioic acid core: This step involves the reaction of appropriate starting materials under controlled conditions to form the core structure.
Introduction of the phenylmethoxy group: This step involves the addition of the phenylmethoxy group to the core structure through a series of reactions.
Formation of the oxysulfinyl and methylimino groups: These groups are introduced through specific reactions that involve the use of reagents such as sulfinyl chlorides and methylamine.
Esterification: The final step involves the esterification of the compound to form the dimethyl ester.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
Analyse Chemischer Reaktionen
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Hydrolysis: The ester groups in the compound can be hydrolyzed to form the corresponding acids.
Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and in catalysis.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to oxidative stress, inflammation, and cellular signaling. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethanimidothioic acid, N,N’-((1-((phenylmethoxy)methyl)-1,2-ethanediyl)bis(oxysulfinyl(methylimino)carbonyloxy))bis-, dimethyl ester can be compared with other similar compounds, such as:
Ethanimidothioic acid derivatives: These compounds share the ethanimidothioic acid core but differ in their functional groups and overall structure.
Phenylmethoxy derivatives: Compounds with the phenylmethoxy group but different core structures.
Oxysulfinyl and methylimino derivatives: Compounds that contain oxysulfinyl and methylimino groups but have different core structures.
Eigenschaften
CAS-Nummer |
81877-65-8 |
|---|---|
Molekularformel |
C20H30N4O9S4 |
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
methyl (1Z)-N-[methyl-[2-[methyl-[(Z)-1-methylsulfanylethylideneamino]oxycarbonyloxysulfinylamino]-3-phenylmethoxypropyl]sulfinamoyl]oxycarbonyloxyethanimidothioate |
InChI |
InChI=1S/C20H30N4O9S4/c1-15(34-5)21-30-19(25)32-36(27)23(3)12-18(14-29-13-17-10-8-7-9-11-17)24(4)37(28)33-20(26)31-22-16(2)35-6/h7-11,18H,12-14H2,1-6H3/b21-15-,22-16- |
InChI-Schlüssel |
GIOCPTZKJNHYJZ-BMJUYKDLSA-N |
Isomerische SMILES |
C/C(=N/OC(=O)OS(=O)N(C)CC(COCC1=CC=CC=C1)N(C)S(=O)OC(=O)O/N=C(/C)\SC)/SC |
Kanonische SMILES |
CC(=NOC(=O)OS(=O)N(C)CC(COCC1=CC=CC=C1)N(C)S(=O)OC(=O)ON=C(C)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


